Lipophilicity (XLogP3): Isopropyl Ester Occupies a Mid-Range Lipophilic Window
The computed XLogP3 value for isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is 3.2, which is intermediate between the less lipophilic ethyl ester (2.8) and the more lipophilic propyl (3.3) and tert-butyl (3.4) esters [1][2][3]. This positioning provides a balanced hydrophobic/hydrophilic character that is often desirable for optimizing membrane permeability while maintaining sufficient aqueous solubility for in vitro assays .
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Ethyl ester: 2.8; Propyl ester: 3.3; tert-Butyl ester: 3.4; Methyl ester: 2.4 |
| Quantified Difference | Δ = +0.4 vs. ethyl; Δ = -0.1 vs. propyl; Δ = -0.2 vs. tert-butyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18) |
Why This Matters
Selecting the isopropyl ester over the ethyl ester increases lipophilicity by 0.4 units, which may enhance passive membrane permeability in cell-based assays without sacrificing the aqueous solubility required for reliable dose-response testing.
- [1] PubChem. Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Compound Summary CID 4349704. Accessed 2026. View Source
- [2] PubChem. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Compound Summary CID 78536. Accessed 2026. View Source
- [3] PubChem. Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Compound Summary CID 19616347. Accessed 2026. View Source
